molecular formula C16H28O4 B12657322 Diisohexyl maleate CAS No. 94248-78-9

Diisohexyl maleate

Cat. No.: B12657322
CAS No.: 94248-78-9
M. Wt: 284.39 g/mol
InChI Key: AUUKMDXZUNSGGI-KTKRTIGZSA-N
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Description

Diisohexyl maleate is an organic compound with the chemical formula C16H28O4. It is an ester derived from maleic acid and isohexanol. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisohexyl maleate can be synthesized through the esterification of maleic anhydride with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of maleic anhydride to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diisohexyl maleate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form diisohexyl fumarate.

    Reduction: Reduction reactions can convert this compound to diisohexyl succinate.

    Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed

    Oxidation: Diisohexyl fumarate.

    Reduction: Diisohexyl succinate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diisohexyl maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating functional materials with specific properties.

    Biology: this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of coatings, adhesives, and plasticizers. Its properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of diisohexyl maleate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, this compound undergoes polymerization reactions to form long-chain polymers with specific properties. The ester groups in this compound play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl maleate
  • Dimethyl maleate
  • Dibutyl maleate

Comparison

Diisohexyl maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in different physical and chemical properties, such as increased hydrophobicity and higher boiling points. These properties make this compound more suitable for specific applications, such as in the production of hydrophobic coatings and plasticizers.

Properties

CAS No.

94248-78-9

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

bis(4-methylpentyl) (Z)-but-2-enedioate

InChI

InChI=1S/C16H28O4/c1-13(2)7-5-11-19-15(17)9-10-16(18)20-12-6-8-14(3)4/h9-10,13-14H,5-8,11-12H2,1-4H3/b10-9-

InChI Key

AUUKMDXZUNSGGI-KTKRTIGZSA-N

Isomeric SMILES

CC(C)CCCOC(=O)/C=C\C(=O)OCCCC(C)C

Canonical SMILES

CC(C)CCCOC(=O)C=CC(=O)OCCCC(C)C

Origin of Product

United States

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